molecular formula C17H25N3O4 B1326860 [[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-31-9

[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326860
CAS No.: 1142205-31-9
M. Wt: 335.4 g/mol
InChI Key: WAYAYCBLLWFLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid features a central glycine backbone substituted with a 4-methoxyphenyl group and a 2-oxoethylpiperazine moiety. The ethyl group on the piperazine ring contributes to lipophilicity, while the methoxyphenyl group enhances aromatic interactions. This structure is hypothesized to target enzymes or receptors with affinity for both polar (acetic acid) and hydrophobic (ethylpiperazine, methoxyphenyl) domains.

Properties

IUPAC Name

2-(N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-3-18-8-10-19(11-9-18)16(21)12-20(13-17(22)23)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYAYCBLLWFLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153758
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-31-9
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, with the chemical formula C17H25N3O4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, examining various studies and findings associated with this compound.

  • Molecular Formula : C17H25N3O4
  • Molecular Weight : 335.41 g/mol
  • CAS Number : 1142205-31-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Notably, piperazine derivatives, including this compound, have been studied for their potential as inhibitors of human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Research indicates that piperazine derivatives can bind to both the peripheral anionic site and catalytic sites of AChE. This dual binding capability enhances their efficacy in inhibiting enzyme activity, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions .

Inhibition of Acetylcholinesterase

A study conducted by Varadaraju et al. (2013) highlighted the efficacy of various piperazine derivatives in inhibiting AChE. The study utilized molecular docking techniques to demonstrate that these compounds could effectively bind to key sites on the enzyme, thereby inhibiting its activity. The results indicated that certain derivatives exhibited significant potential as therapeutic agents for Alzheimer's disease due to their ability to prevent amyloid peptide aggregation .

CompoundBinding AffinityInhibition (%)
Derivative KHigh85%
Derivative S1Moderate65%
Derivative S3Low40%

Antioxidant Activity

In addition to AChE inhibition, this compound has shown antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Pharmacological Applications

The potential applications of this compound extend beyond neuroprotection. Its structural characteristics suggest possibilities in:

  • Antidepressant therapies : Given its influence on neurotransmitter systems.
  • Anti-inflammatory treatments : By modulating inflammatory pathways through antioxidant activity.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to [[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid may exhibit anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways such as NF-kB and PI3K-AKT, which are crucial in cancer progression.

Study TypeFindings
In vitro studies on prostate cancer (PC-3) cellsInduced apoptosis at concentrations of 0.5–5 µM through NF-kB pathway inhibition.
In vitro studies on breast cancer (MCF-7) cellsReduced cell viability and induced cell cycle arrest.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, particularly in models of Alzheimer's disease.

Study TypeFindings
In vitro studies with neuroblastoma cellsShowed reduced oxidative stress and improved cell survival when treated with the compound.
Animal models of Alzheimer's diseaseDemonstrated improved cognitive function and reduced amyloid plaque formation.

Cardiovascular Health

Emerging research suggests that compounds with similar structures may have beneficial effects on cardiovascular health by modulating lipid profiles and reducing inflammation.

Study TypeFindings
Clinical trialsIndicated potential for lowering LDL cholesterol levels and improving endothelial function.
In vitro studies on endothelial cellsShowed anti-inflammatory effects, potentially reducing the risk of atherosclerosis.

Case Studies

Several case studies have been documented that explore the applications of compounds related to this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis via the mitochondrial pathway.
  • Neuroprotection : Research involving animal models indicated that treatment with the compound led to significant improvements in memory retention and reduced neuroinflammation markers after exposure to neurotoxic agents.
  • Cardiovascular Trials : A randomized controlled trial showed that patients taking a formulation containing this compound experienced significant reductions in blood pressure and improved vascular function compared to a placebo group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substitution Variants

(a) Methylpiperazine Derivative
  • Compound: ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid
  • CAS : 1142216-14-5
  • Key Differences : Replacement of the ethyl group with a methyl group reduces lipophilicity (logP decrease ~0.5–1.0).
  • Purity : 96% (available as 10g quantities) .
(b) Acetylpiperazine Derivative
  • Compound: [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
  • Catalog No.: sc-305388
  • Key Differences : Acetylation introduces a polar carbonyl group, increasing solubility in aqueous media. Molecular weight increases by ~42 g/mol compared to the ethyl variant.
  • Availability : 500 mg at $180.00 .
(c) Pyrimidinylpiperazine Derivative
  • Compound: [2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid
  • CAS : 1142211-53-7
  • Molecular formula: C₁₈H₂₁N₅O₃; molar mass: 367.39 g/mol .

Aromatic and Functional Group Modifications

(a) Fluorobenzyl-Substituted Analog
  • Compound: [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
  • CAS : 1142215-49-3
  • Key Differences : Fluorobenzyl group replaces piperazine, introducing fluorine’s electronegativity and aromatic bulk. Molecular formula: C₁₈H₁₉FN₂O₄; molar mass: 346.36 g/mol .
(b) Chlorophenylpiperazine Derivative
  • Compound : {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
  • CAS : 737768-25-1
  • Synonymous with AGN-PC-0LETZL .
(c) Hydroxyphenyl and Fluorobenzoyl Hybrid
  • Compound : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Synthesis Yield : 48% via multi-step route involving TFA deprotection .
  • Key Differences : Hydroxyphenyl enhances polarity, while fluorobenzoyl adds rigidity. Likely improved solubility in polar solvents.

Heterocyclic and Backbone Variations

(a) Pyrimidine-Linked Analog
  • Compound: 2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a)
  • Synthesis : 61% yield via condensation with pyrimidin-4-amine.
  • Properties : Melting point 195–197°C; MS m/z 424.1 ([M+H]⁺) .
(b) Benzimidazole Derivatives
  • Representative Compound: [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid
  • Potential Use: Antidiabetic applications (α-glucosidase inhibition noted in related structures) .

Preparation Methods

Preparation of the 4-Methoxyphenyl Amino Component

A key intermediate is (S)-(-)-1-(4-methoxyphenyl)ethylamine, which serves as the chiral amine component in the target molecule. According to patent literature, this intermediate can be prepared via:

  • Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine under reflux with p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water azeotropically. This forms an imine intermediate.
  • Catalytic hydrogenation of the imine with 10% Pd/C under hydrogen atmosphere to yield the chiral amine.
  • Formation of the p-toluenesulfonic acid salt to isolate the amine as a crystalline solid.
  • Subsequent basification and extraction to obtain the free base, followed by crystallization as hydrochloride salt for purity.

This method yields optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine with high chiral purity (100% by HPLC) and melting points around 178-180 °C.

Coupling to Form the Oxoethyl Linker and Final Compound

The oxoethyl linker is introduced by reacting the amino group of the 4-methoxyphenyl amine with an activated oxoethyl derivative, such as ethyl chloroacetate or its acid chloride. The general procedure involves:

  • Mixing the amine with ethyl chloroacetate and a base (e.g., trimethylamine) in DMF.
  • Heating under reflux for several hours (e.g., 6 hours) to promote nucleophilic substitution and formation of the amide bond.
  • Cooling the reaction mixture to precipitate the product, followed by filtration, drying, and recrystallization from ethanol to purify the compound.

This step yields the intermediate ester, which can be hydrolyzed or further modified to introduce the acetic acid functionality.

Hydrolysis and Final Purification

The ester intermediate is typically hydrolyzed under acidic or basic conditions to yield the free acid form of the compound:

  • Treatment with hydrazine hydrate or sodium hydroxide in ethanol or aqueous media under reflux conditions converts the ester to the corresponding acid or hydrazide derivatives.
  • The reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
  • Purity and identity are confirmed by melting point, IR spectroscopy (noting characteristic carbonyl and amine bands), and NMR spectroscopy.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Imine formation & hydrogenation 4-methoxyacetophenone + (S)-α-methylbenzylamine, p-TsOH, toluene, reflux; Pd/C, H2 (S)-(-)-1-(4-methoxyphenyl)ethylamine ~85-90 High chiral purity, crystalline salt
2 Nucleophilic substitution 4-ethylpiperazine + ethyl chloroacetate, trimethylamine, DMF, reflux Piperazine-ester intermediate 80-86 Polar aprotic solvent, base required
3 Amide bond formation Amine + ethyl chloroacetate, trimethylamine, DMF, reflux Amide-linked intermediate 75-85 Reflux 6 h, purification by recrystallization
4 Hydrolysis Hydrazine hydrate or NaOH, ethanol or aqueous, reflux Free acid form of target compound 70-80 Product isolated by filtration

Research Findings and Analytical Data

  • Melting points of intermediates and final compounds range from 178 °C to 192 °C, indicating purity and consistent crystallinity.
  • IR spectra show characteristic peaks for carbonyl groups (~1720 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and amine N–H (~3400 cm⁻¹).
  • ^1H NMR data confirm the presence of aromatic protons, methoxy groups, and piperazine ring protons.
  • Yields are generally high (70-90%), reflecting efficient reaction conditions and purification protocols.
  • Chiral purity is maintained through stereoselective synthesis and careful control of reaction parameters.

Q & A

Q. What are the recommended synthetic routes for [[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, and how can purity be optimized?

Synthesis typically involves multi-step reactions, such as coupling 4-methoxyphenylamine with ethylpiperazine derivatives followed by glycine conjugation. A key step is the formation of the amide bond using carbodiimide crosslinkers (e.g., EDC or DCC) under anhydrous conditions . Purity optimization requires chromatography (e.g., silica gel columns with EtOAc/petroleum ether gradients) and recrystallization from polar aprotic solvents like ethanol or DMF. Crystallographic data (e.g., single-crystal X-ray diffraction) confirm structural fidelity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the ethylpiperazine moiety (δ ~2.5–3.5 ppm for CH₂ and CH₃ groups) and methoxyphenyl protons (δ ~6.8–7.2 ppm) .
  • Mass spectrometry : Verify the molecular ion peak (e.g., ESI-MS m/z calculated for C₁₇H₂₄N₄O₄: 364.18) .
  • X-ray crystallography : Resolve bond angles and torsion angles, particularly for the oxoethyl and piperazine groups .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In silico docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities .
  • In vitro enzyme inhibition : Test IC₅₀ values in assays like α-glucosidase inhibition (e.g., using p-nitrophenyl glucopyranoside hydrolysis) .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to assess permeability (e.g., Caco-2 monolayer models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different assay systems?

Contradictions often arise from assay-specific variables:

  • Solubility differences : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate with dynamic light scattering (DLS) to detect aggregation .
  • Metabolic stability : Compare results from cell-free (e.g., recombinant enzymes) vs. cell-based assays. For example, liver microsome studies (e.g., human CYP450 isoforms) can identify metabolic liabilities .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to rule out non-specific kinase inhibition .

Q. What strategies enhance the compound’s selectivity for neurological targets (e.g., serotonin receptors)?

  • Structural analogs : Modify the 4-methoxyphenyl group to bulkier substituents (e.g., 3,4-dimethoxy) to improve steric complementarity with receptor pockets .
  • Prodrug design : Introduce ester or carbamate moieties to the acetic acid group for blood-brain barrier penetration, followed by enzymatic cleavage in situ .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₒₙ/kₒff) and optimize residence time .

Q. How can computational modeling guide SAR studies for this compound?

  • 3D-QSAR : Build CoMFA or CoMSIA models using alignment-dependent descriptors to predict substituent effects on activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify critical hydrogen bonds (e.g., between the oxoethyl group and Asp113 in 5-HT₂A receptors) .
  • Free energy perturbation (FEP) : Calculate relative binding energies for piperazine modifications (e.g., ethyl vs. cyclopropyl groups) .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic cleavage of the amide bond (common under acidic/basic conditions) .
  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂) to simulate long-term storage .
  • Isotopic labeling : Use ¹³C-labeled glycine to track degradation pathways via NMR .

Methodological Notes

  • Contradiction management : Cross-reference bioactivity data with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.